molecular formula C13H18INO3 B15360350 Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate

Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate

Cat. No.: B15360350
M. Wt: 363.19 g/mol
InChI Key: WOGYDSNKMAALKC-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxymethyl group, an iodine atom, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate typically involves multiple steps, starting with the appropriate phenol derivative One common approach is to start with 2-methylphenol, which undergoes iodination to introduce the iodine atom at the 4-position

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxymethyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the carbamate group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as iodide ions (I⁻) or other halides.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes.

  • Reduction: Reduction of the carbamate group can lead to the formation of amines.

  • Substitution: Substitution reactions can result in the replacement of the iodine atom with other functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate can be used as a building block for the synthesis of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, which are essential in the construction of biologically active compounds.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural complexity allows it to interact with various biological targets, making it a valuable tool for understanding biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of new pharmaceuticals.

Industry: In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 5-(hydroxymethyl)-4-iodo-2-methylphenylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound is structurally similar but lacks the iodine atom.

  • Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: Another related compound with a different aromatic ring system.

Properties

Molecular Formula

C13H18INO3

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-4-iodo-2-methylphenyl]carbamate

InChI

InChI=1S/C13H18INO3/c1-8-5-10(14)9(7-16)6-11(8)15-12(17)18-13(2,3)4/h5-6,16H,7H2,1-4H3,(H,15,17)

InChI Key

WOGYDSNKMAALKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)CO)I

Origin of Product

United States

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